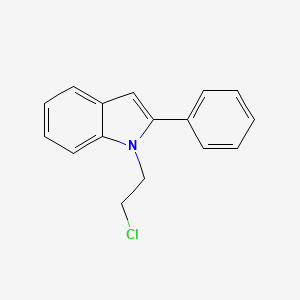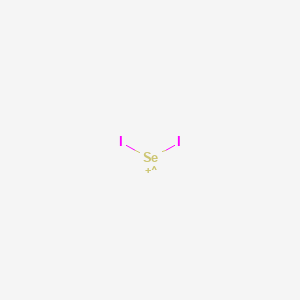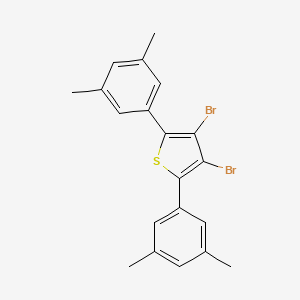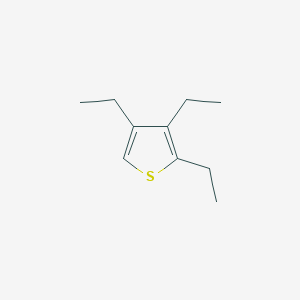![molecular formula C12H13FN2 B14191825 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole CAS No. 919120-52-8](/img/structure/B14191825.png)
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules
Métodos De Preparación
The synthesis of 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings . In this method, phenylhydrazine hydrochloride is reacted with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid. The reaction is typically carried out under reflux conditions in methanol, yielding the desired indole derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation or alkylation, where halogen atoms or alkyl groups are introduced into the indole ring .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction can yield tetrahydroindole compounds .
Aplicaciones Científicas De Investigación
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells . Additionally, it has been investigated for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer’s .
In the pharmaceutical industry, this compound is used in the development of new drugs due to its ability to interact with various biological targets. Its unique structure allows it to bind to multiple receptors, making it a valuable tool in drug discovery and development .
Mecanismo De Acción
The mechanism of action of 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that play a role in the breakdown of acetylcholine . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and memory.
Additionally, this compound has been found to interact with various receptors, including serotonin and dopamine receptors, which are involved in mood regulation and other neurological processes . Its ability to modulate these pathways makes it a promising candidate for the treatment of psychiatric and neurological disorders.
Comparación Con Compuestos Similares
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole can be compared with other similar compounds, such as 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . These compounds share a similar indole-based structure but differ in the specific substituents and ring configurations.
What sets this compound apart is the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative particularly valuable in drug development .
Propiedades
Número CAS |
919120-52-8 |
|---|---|
Fórmula molecular |
C12H13FN2 |
Peso molecular |
204.24 g/mol |
Nombre IUPAC |
7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole |
InChI |
InChI=1S/C12H13FN2/c13-8-3-4-11-10(6-8)9-2-1-5-14-7-12(9)15-11/h3-4,6,14-15H,1-2,5,7H2 |
Clave InChI |
FIYCPBYJTZIPOC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CNC1)NC3=C2C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)



![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)

![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)



